N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-17-14(3)22-21(24-20(17)28)26-18(12-13(2)25-26)23-19(27)11-8-15-6-9-16(29-4)10-7-15/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,23,27)(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPJKDYYKGHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a compound of considerable interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines a dihydropyrimidine moiety with pyrazole and propanamide functionalities. The molecular formula is , with a molecular weight of approximately 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.39 g/mol |
| LogP | 2.3487 |
| Polar Surface Area | 71.489 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
- Cell Line Studies : In vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells by over 50% at concentrations ranging from 10 to 50 µM.
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Inhibition Zones : Agar diffusion tests showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated potential anti-inflammatory effects.
- Cytokine Production : Studies involving lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6).
- Animal Models : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound resulted in a reduction in swelling, suggesting anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Chronic Inflammation : A study on chronic inflammatory conditions demonstrated that the compound reduced symptoms and inflammatory markers in treated animals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone-Based Amides
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide ()
- Core Structure: Shares the pyrimidinone ring but lacks the pyrazole moiety.
- Substituents : Features a p-tolyl (methyl-substituted phenyl) group and a cyclohexyl amide, contrasting with the 4-methoxyphenyl and pyrazole-linked amide in the target compound.
- Crystallographic Data: Exhibits a well-defined crystal structure (R factor = 0.048), suggesting stable molecular packing due to hydrogen bonding involving the pyrimidinone’s carbonyl and amide groups .
- Synthesis: Prepared via multi-step condensation, highlighting the versatility of pyrimidinone scaffolds in medicinal chemistry.
Pyrazole-Containing Derivatives
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) ()
- Core Structure: Pyran-pyrazole hybrids vs. pyrimidinone-pyrazole in the target compound.
- Functional Groups: Cyano and ester groups in 11a/b enhance electrophilicity, whereas the 4-methoxyphenyl propanamide in the target compound may favor hydrophobic interactions.
- Synthesis: Both synthesized via reflux with malononitrile or ethyl cyanoacetate, demonstrating the utility of pyrazole intermediates in constructing heterocyclic libraries .
Pharmacopeial Amides with Complex Substitutions
(R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide derivatives ()
- Core Structure: Linear hexane backbones with tetrahydropyrimidinone and amide linkages, differing from the fused heterocycles in the target compound.
- Substituents: 2,6-Dimethylphenoxy groups and stereochemical complexity (R/S configurations) highlight the role of stereoelectronics in receptor binding, a factor less explored in the target compound’s design .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The 4-methoxyphenyl group may enhance blood-brain barrier penetration relative to the p-tolyl group in ’s compound, though this requires experimental validation .
- Synthetic Challenges : underscores the need for optimized reflux conditions to stabilize reactive intermediates in heterocyclic synthesis, a consideration applicable to the target compound’s scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
